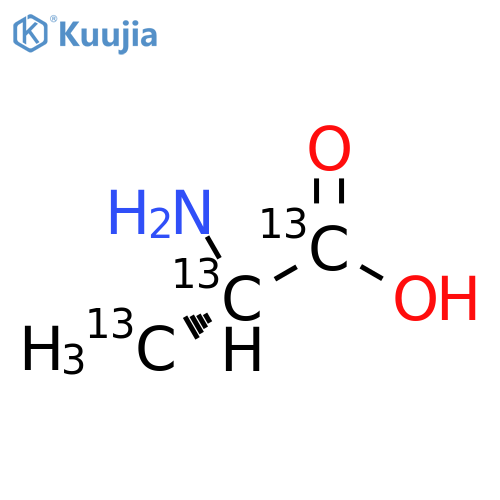Cas no 100108-77-8 (L-Alanine-13C3)

L-Alanine-13C3 structure
商品名:L-Alanine-13C3
CAS番号:100108-77-8
MF:C3H7NO2
メガワット:92.0711452960968
CID:123948
L-Alanine-13C3 化学的及び物理的性質
名前と識別子
-
- L-Alanine-1,2,3-13C3
- L-Alanine (U-13C3)
- L-Alanine-13C3
-
- インチ: 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1
- InChIKey: QNAYBMKLOCPYGJ-GCCOVPGMSA-N
- ほほえんだ: O[13C]([13C@H]([13CH3])N)=O
計算された属性
- 同位体原子数: 3
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 61.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 314.5 °C (dec.)(lit.)
- ようかいせい: 未確定
L-Alanine-13C3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 489875-100MG |
L-Alanine-13C3 |
100108-77-8 | 95% | 100mg |
¥10184.27 | 2023-12-05 | |
| TRC | A481504-100mg |
L-Alanine-13C3 |
100108-77-8 | 100mg |
$ 770.00 | 2023-04-19 | ||
| A2B Chem LLC | AE13275-250mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 250mg |
$1232.00 | 2024-04-20 | |
| 1PlusChem | 1P008VI3-250mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 250mg |
$1191.00 | 2025-02-24 | |
| 1PlusChem | 1P008VI3-500mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 500mg |
$1575.00 | 2025-02-24 | |
| TRC | A481504-250mg |
L-Alanine-13C3 |
100108-77-8 | 250mg |
$ 1821.00 | 2023-04-19 | ||
| TRC | A481504-25mg |
L-Alanine-13C3 |
100108-77-8 | 25mg |
$ 265.00 | 2023-09-09 | ||
| A2B Chem LLC | AE13275-500mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 500mg |
$1629.00 | 2024-04-20 | |
| A2B Chem LLC | AE13275-100mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 100mg |
$850.00 | 2024-04-20 | |
| 1PlusChem | 1P008VI3-100mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 100mg |
$823.00 | 2025-02-24 |
L-Alanine-13C3 関連文献
-
Hemma Schueffl,Sarah Theiner,Gerrit Hermann,Josef Mayr,Philipp Fronik,Diana Groza,Sushilla van Schonhooven,Luis Galvez,Nadine S. Sommerfeld,Arno Schintlmeister,Siegfried Reipert,Michael Wagner,Robert M. Mader,Gunda Koellensperger,Bernhard K. Keppler,Walter Berger,Christian R. Kowol,Anton Legin,Petra Heffeter Chem. Sci. 2021 12 12587
-
Piotr Paluch,Tomasz Pawlak,Agata Jeziorna,Julien Trébosc,Guangjin Hou,Alexander J. Vega,Jean-Paul Amoureux,Martin Dracinsky,Tatyana Polenova,Marek J. Potrzebowski Phys. Chem. Chem. Phys. 2015 17 28789
-
Ward van Helmond,Chris-Jan Kuijpers,Elise van Diejen,Jincey Spiering,Brent Maagdelijn,Marcel de Puit Anal. Methods 2017 9 5697
100108-77-8 (L-Alanine-13C3) 関連製品
- 312-84-5(D-Serine)
- 338-69-2(D-Alanine)
- 18806-29-6(L-Alanine-d4)
- 302-72-7(2-aminopropanoic acid)
- 302-84-1(DL-Serine)
- 144476-54-0(Alanine-13C3 (9CI))
- 56-45-1(L-Serine)
- 56-41-7(L-Alanine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
